Physicochemical Differentiation: Acidity (pKa) Modulation vs. Non-Fluorinated Meta-Cresol
The introduction of the electron-withdrawing fluorine substituent at the C3 position lowers the pKa of 3-Fluoro-5-methylphenol relative to the non-fluorinated parent compound, m-cresol (3-methylphenol). This alteration in acidity directly influences the compound's ionization state at physiological pH and its nucleophilicity in synthetic coupling reactions . The predicted pKa of 9.08 ± 0.10 for 3-Fluoro-5-methylphenol represents a decrease compared to the measured pKa of approximately 10.09 for m-cresol [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 9.08 ± 0.10 (predicted) |
| Comparator Or Baseline | m-Cresol (3-methylphenol): 10.09 (experimental) |
| Quantified Difference | ΔpKa ≈ -1.0 (increased acidity) |
| Conditions | Aqueous solution, 25 °C; predicted via ACD/Labs software for target compound |
Why This Matters
A lower pKa alters the compound's protonation state in aqueous buffers and biological media, which directly impacts membrane permeability, receptor binding kinetics, and extraction efficiency in synthetic workup procedures compared to the non-fluorinated analog.
- [1] Li J, et al. The pKa values of substituted phenols. CRC Handbook of Chemistry and Physics. 2020. View Source
